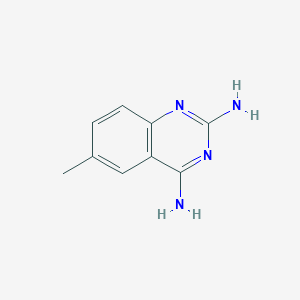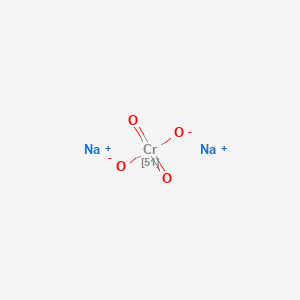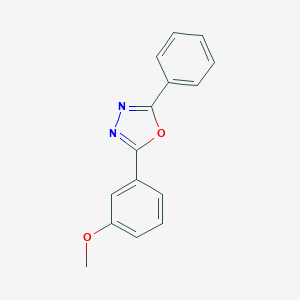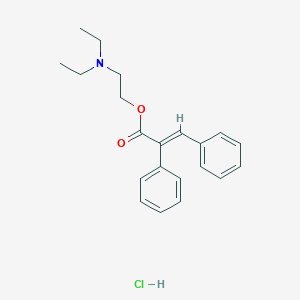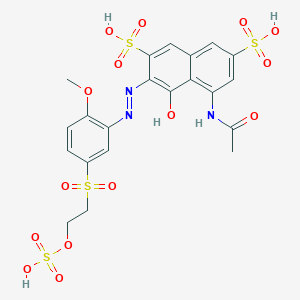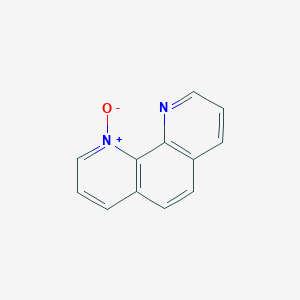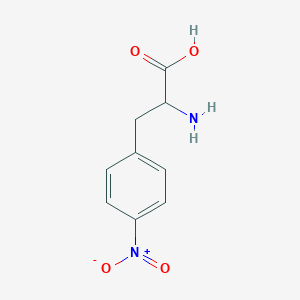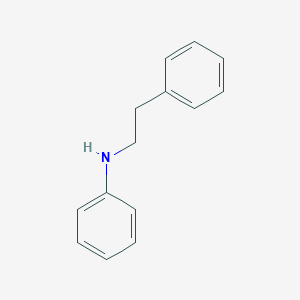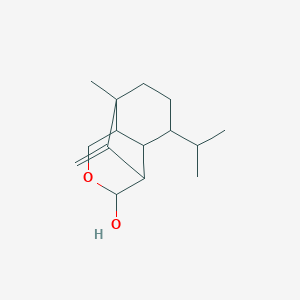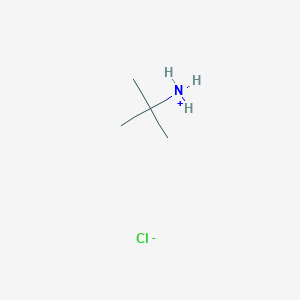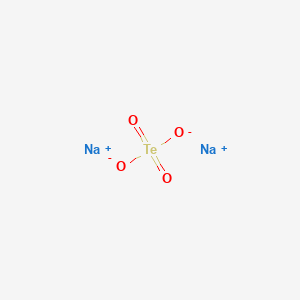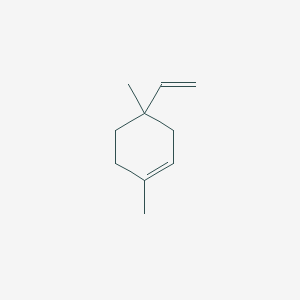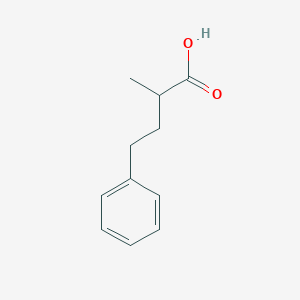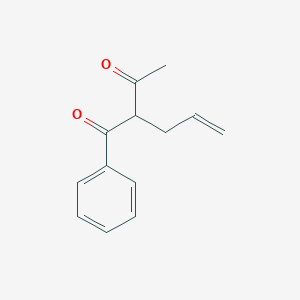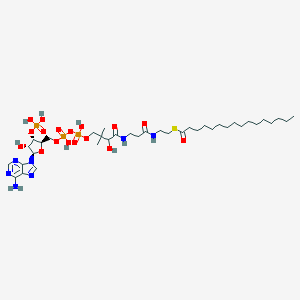
palmitoyl-CoA
Übersicht
Beschreibung
Palmitoyl-CoA is an acyl-CoA thioester . It is an “activated” form of palmitic acid and can be transported into the mitochondrial matrix by the carnitine shuttle system . Once inside, it can participate in beta-oxidation .
Synthesis Analysis
Palmitoyl-CoA is formed from palmitic acid . This reaction is often referred to as the “activation” of a fatty acid. The activation is catalyzed by palmitoyl-coenzyme A synthetase and the reaction proceeds through a two-step mechanism, in which palmitoyl-AMP is an intermediate . The reaction is driven to completion by the exergonic hydrolysis of pyrophosphate .Molecular Structure Analysis
Palmitoyl-CoA has a complex molecular structure . It contains a 16-carbon chain attached to a coenzyme A molecule through a thioester bond .Chemical Reactions Analysis
Once inside the mitochondrial matrix, palmitoyl-CoA may undergo β-oxidation . Alternatively, palmitoyl-CoA is used as a substrate in the biosynthesis of sphingosine .Physical And Chemical Properties Analysis
Palmitoyl-CoA is an acyl-CoA thioester . It has a molar mass of 1004.94 g/mol .Wissenschaftliche Forschungsanwendungen
Palmitoyl-CoA: A Comprehensive Analysis of Scientific Research Applications
Affinity Chromatography: Palmitoyl-CoA is utilized in protein chromatography, specifically affinity chromatography, where it is immobilized on agarose beads to purify proteins based on their ability to bind to palmitoyl-CoA. This application is crucial in identifying enzymes like mitochondrial linoleoyl-coenzyme A monolysocardiolipin acyltransferase (MLCL AT-1), which plays a role in lipid metabolism .
Sphingolipid Biosynthesis: In the field of lipid biosynthesis, palmitoyl-CoA serves as a substrate along with serine for the production of sphingolipids. The condensation reaction catalyzed by serine C-palmitoyltransferase (SPT) leads to the formation of 3-ketosphinganine, a key intermediate in sphingolipid biosynthesis .
Protein Palmitoylation: Palmitoylation, the post-translational modification of proteins, involves the addition of palmitoyl groups to cysteine residues, affecting protein function and signaling. Palmitoyl-CoA acts as a donor of the palmitoyl group in this process, which is critical for activities such as GTPase accelerating activity and regulation of Gi-coupled signaling .
Leukocyte Signaling and Function: In immunology, palmitoyl-CoA is involved in leukocyte signaling and function. The enzyme DHHCs catalyzes palmitoylation in a two-step manner using palmitoyl-CoA, affecting processes such as auto-palmitoylation and acyl transfer reactions that are essential for immune responses .
Protein Function Modulation: Palmitoylation modulates various stages of protein function including processing, trafficking, membrane anchoring, signaling efficacy, and degradation. Palmitoyl-CoA’s role in this modification process has implications for diseases such as breast cancer, highlighting its significance in cellular biology .
Visualization of Palmitoylation: Research highlights the importance of visualizing palmitoylation processes to understand the post-translational attachment of fatty acyl groups to proteins. Palmitoyl-CoA is central to these studies that explore the reversible nature of this modification and its involvement in cellular functions .
Wirkmechanismus
Target of Action
Palmitoyl-CoA, an activated form of palmitic acid, primarily targets numerous cellular proteins, modifying them post-translationally by adding a lipid group to their structure . This modification, known as palmitoylation, impacts protein conformation, localization, stability, and binding affinity . The palmitoylation reaction is catalyzed by a large family of Asp-His-His-Cys (DHHCs) motif-containing palmitoyl acyltransferases . The reverse reaction, which removes the acyl chain, is catalyzed by acyl-protein thioesterases (APTs) .
Mode of Action
Palmitoyl-CoA interacts with its targets through a process called palmitoylation. This involves a 16-carbon saturated fatty acyl chain being covalently linked to a cysteine thiol through a thioester bond . Palmitoylation is unique as the addition of the palmitoyl group is reversible and enzyme-driven, rapidly affecting protein targeting, stability, and subcellular trafficking .
Biochemical Pathways
Palmitoyl-CoA participates in several biochemical pathways. It can be transported into the mitochondrial matrix by the carnitine shuttle system, where it undergoes beta-oxidation . Alternatively, palmitoyl-CoA is used as a substrate in the biosynthesis of sphingosine . Palmitoyl-CoA also plays a crucial role in protein palmitoylation, regulating substrate metabolism, and participating in substrate uptake into the cell .
Pharmacokinetics
The pharmacokinetics of palmitoyl-CoA involve its synthesis from palmitic acid through a reaction catalyzed by palmitoyl-coenzyme A synthetase . This reaction, often referred to as the “activation” of a fatty acid, occurs in the cytosol . . To enter the mitochondria, it must react with carnitine .
Result of Action
The action of palmitoyl-CoA results in several molecular and cellular effects. In beta-oxidation, the full oxidation of palmitic acid (or palmitoyl-CoA) results in 8 acetyl-CoA’s, 7 NADH, 7 H+, and 7 FADH2 . In protein palmitoylation, the attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions .
Action Environment
The action of palmitoyl-CoA can be influenced by various environmental factors. For instance, an excessive intake of carbohydrates, particularly mono and disaccharides, and a sedentary lifestyle can disrupt the mechanisms that maintain a steady state of palmitoyl-CoA concentration . This can lead to an overaccumulation of tissue palmitoyl-CoA, resulting in dyslipidemia, hyperglycemia, increased ectopic fat accumulation, and increased inflammatory tone via toll-like receptor 4 .
Safety and Hazards
Zukünftige Richtungen
Recent research has highlighted the transformative potential of studying palmitoylation in cancer treatment . Palmitoyl-CoA serves an important dual purpose as it is not only a key metabolite fueling energy metabolism, but is also a substrate for this post-translational modification . Therefore, understanding the role of palmitoylation in regulating substrate metabolism could lead to groundbreaking therapeutic strategies .
Eigenschaften
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h24-26,30-32,36,47-48H,4-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/t26-,30-,31-,32+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBKLUUYKPBKDU-BBECNAHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027137 | |
| Record name | Palmitoyl coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1005.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Palmityl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001338 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
palmitoyl-CoA | |
CAS RN |
1763-10-6 | |
| Record name | Palmitoyl CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1763-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palmitoyl coenzyme A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-palmitoylcoenzyme A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Palmityl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001338 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Palmitoyl-CoA is a key regulator of carnitine palmitoyltransferase I (CPT I), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation. [] Malonyl-CoA, an intermediate in fatty acid synthesis, is a potent inhibitor of CPT I. [] High levels of palmitoyl-CoA can compete with malonyl-CoA for binding to CPT I, thus promoting fatty acid oxidation. [] Additionally, palmitoyl-CoA can activate AMPK, which phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme responsible for malonyl-CoA synthesis. [, ] This further reduces malonyl-CoA levels, ultimately favoring fatty acid oxidation. [, ]
ANone: Palmitoyl-CoA can inhibit phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis. [] This inhibition appears to occur through both covalent and non-covalent interactions, and is influenced by the cellular energy status. [] By inhibiting PFK-1, palmitoyl-CoA can shift energy metabolism away from glucose utilization and towards fatty acid oxidation. []
ANone: Palmitoyl-CoA can inhibit GAPDH enzyme activity through covalent thioesterification at Cys-244. [] This modification has been shown to facilitate the translocation of GAPDH to lipid membranes. [] This mechanism may contribute to the insulin resistance and reduced glucose utilization observed in lipotoxic states. []
ANone: Palmitoyl-CoA can inhibit platelet function by acting as an antagonist at P2Y1 and P2Y12 receptors. [] It inhibits ADP-induced platelet shape change, Ca2+ mobilization, and P-selectin expression. [] This suggests that acyl-CoAs like palmitoyl-CoA may act as endogenous modulators of platelet function. []
ANone: Yes, palmitoyl-CoA can potentiate diacylglycerol-activated protein kinase C by significantly reducing the amount of phosphatidylserine required for enzyme activation. [] This effect was observed with both purified rat brain PKC and human platelet PKC. [] Interestingly, the acyl-CoA thioester of the carcinogenic peroxisome-proliferator ciprofibrate also showed a similar effect on PKC's phosphatidylserine requirement. []
ANone: The molecular formula of palmitoyl-CoA is C23H40N7O17P3S. Its molecular weight is 767.59 g/mol.
ANone: While specific spectroscopic data is not mentioned in the provided research, palmitoyl-CoA can be analyzed using techniques like mass spectrometry and UV-visible spectroscopy. [, ] Mass spectrometry helps in determining the mass-to-charge ratio of ions and is particularly useful for studying palmitoyl-CoA binding and modifications. [, ] UV-visible spectroscopy can be utilized to monitor enzyme kinetics involving palmitoyl-CoA due to its absorbance in the UV region. []
ANone: Palmitoyl-CoA hydrolase activity is present in various cellular compartments, including the cytosol, microsomes, and mitochondria. [, , ] This enzymatic activity can degrade palmitoyl-CoA, influencing its stability within the cell. [, , ] Specific conditions like temperature, pH, and the presence of stabilizing agents like glycerol can impact palmitoyl-CoA stability during experimental procedures. []
ANone: Palmitoyl-CoA is a key substrate for several enzymatic reactions involved in lipid metabolism. [, , , , ] It acts as the acyl donor in the synthesis of phosphatidic acid, a precursor to various phospholipids and diacylglycerols. [, , ] Palmitoyl-CoA is also a substrate for carnitine palmitoyltransferase I (CPT I), facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation. [] This highlights its central role in both lipid anabolism and catabolism.
ANone: Palmitoyl-CoA is a substrate for hepatic microsomal long-chain fatty acid CoA ligases (LCLs), which catalyze the acyl-CoA conjugation of xenobiotic carboxylic acids. [] This conjugation process is an important detoxification mechanism for removing foreign compounds from the body. []
ANone: While the provided research doesn't delve into detailed computational studies on palmitoyl-CoA, techniques like molecular docking and molecular dynamics simulations can be employed to study its interactions with enzymes like CPT I, PKC, and GAPDH. These studies can provide insights into the binding affinities, binding modes, and the structural basis for the observed effects of palmitoyl-CoA on these enzymes.
ANone: The length of the acyl chain in acyl-CoAs significantly influences their inhibitory effect on platelet function. [] Compounds with saturated acyl groups containing 16-18 carbons, like palmitoyl-CoA (16:0), were found to be the most potent inhibitors of ADP-induced platelet aggregation. []
ANone: The inclusion of glycerol or palmitoyl-CoA itself in the buffer solution can stabilize palmitoyl-CoA hydrolase activity during preparation and storage. [] This suggests that maintaining an adequate concentration of palmitoyl-CoA or using glycerol as a stabilizing agent can help preserve its stability during in vitro studies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



